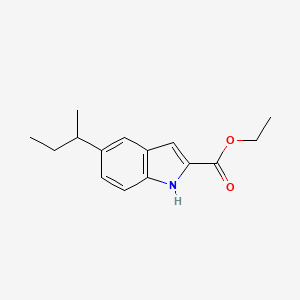

Ethyl 5-sec-butyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-butan-2-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-4-10(3)11-6-7-13-12(8-11)9-14(16-13)15(17)18-5-2/h6-10,16H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGRRZKPXZQHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Sec Butyl 1h Indole 2 Carboxylate and Analogues

Classic Indole (B1671886) Synthesis Approaches Applicable to 2-Carboxylates

Traditional methods for indole synthesis have been adapted over many years to allow for the preparation of a wide range of derivatives, including those functionalized with a carboxylate group at the C-2 position.

The Fischer indole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the acid-catalyzed thermal reaction of an arylhydrazine with an aldehyde or ketone to form an indole. mdpi.com The reaction proceeds through the formation of an arylhydrazone, which then undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement, followed by cyclization and aromatization to yield the indole core.

For the synthesis of indole-2-carboxylates, the Fischer reaction can be adapted by using α-keto acids or their esters as the carbonyl component. orgsyn.org To synthesize the target molecule, Ethyl 5-sec-butyl-1H-indole-2-carboxylate, the necessary precursors would be 4-sec-butylphenylhydrazine and ethyl pyruvate (B1213749) . These would first react to form the corresponding ethyl pyruvate arylhydrazone, which would then be subjected to indolization using an acid catalyst like polyphosphoric acid, sulfuric acid, or zinc chloride to yield the final product. orgsyn.org

A recent advancement utilizes β-nitroacrylates as precursors, which react with arylhydrazines to form the necessary intermediates for the Fischer synthesis, providing a novel route to indole-2-carboxylates with satisfactory yields. mdpi.com

| Precursor 1 | Precursor 2 | Catalyst (Example) | Product |

| 4-sec-butylphenylhydrazine | Ethyl Pyruvate | Polyphosphoric Acid (PPA) | This compound |

| Phenylhydrazine | Pyruvic Acid | Zinc Chloride | Indole-2-carboxylic acid orgsyn.org |

| Arylhydrazine | β-nitroacrylate | Acid Catalyst | Alkyl indole-2-carboxylate (B1230498) mdpi.com |

The Hemetsberger–Knittel synthesis is a specific and effective method for preparing indole-2-carboxylic esters. synarchive.comwikipedia.org The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole-2-carboxylate scaffold. wikipedia.orgpcbiochemres.com This method is notable for producing high yields, often exceeding 70%. wikipedia.org

The proposed mechanism is believed to proceed through a nitrene intermediate formed from the thermolysis of the vinyl azide (B81097) precursor. nih.govmdpi.com This is followed by an intramolecular C-H insertion and a subsequent wikipedia.orgontosight.ai hydrogen shift to achieve re-aromatization, forming the stable indole ring. mdpi.com To produce this compound via this route, the required starting material would be ethyl 2-azido-3-(4-sec-butylphenyl)propenoate . This precursor is typically formed through a Knoevenagel condensation of the corresponding aromatic aldehyde (4-sec-butylbenzaldehyde ) with ethyl azidoacetate . mdpi.comsemanticscholar.org

Despite its high yields, the Hemetsberger–Knittel synthesis is not as widely used as other methods due to the instability and difficulty in synthesizing the azido (B1232118) starting materials. wikipedia.org However, modern techniques such as continuous flow chemistry have been shown to improve reaction times and safety profiles. nih.gov

| Starting Aldehyde | Azide Component | Key Intermediate (Vinyl Azide) | Product | Yield |

| 4-sec-butylbenzaldehyde | Ethyl Azidoacetate | Ethyl 2-azido-3-(4-sec-butylphenyl)propenoate | This compound | N/A |

| Various Aromatic Aldehydes | Ethyl Azidoacetate | Corresponding 2-azido-3-arylacrylates | Fused Pyrrole (B145914) Skeletons | 85-97% mdpi.com |

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide (specifically an N-acyl-o-toluidine) at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.org The classical version of this reaction is generally limited to the preparation of 2-alkylindoles due to the harsh reaction conditions (200–400 °C), which are incompatible with many sensitive functional groups. wikipedia.orgbhu.ac.in The mechanism involves the deprotonation of both the amide nitrogen and the benzylic carbon ortho to the amide, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.orgquimicaorganica.org

Adaptations have been made to apply this synthesis to indole-2-carboxylates. For instance, indole-2-carboxylic acid has been prepared from potassium oxalyl-o-toluidine . orgsyn.org To make the conditions milder, modern variations have been developed. The Smith-modified Madelung synthesis utilizes organolithium reagents to cyclize N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org More recently, a tandem Madelung synthesis using a mixed-base system of LiN(SiMe3)2 and CsF has been reported to generate N-methyl-2-arylindoles under more manageable conditions (110 °C), demonstrating improved functional group tolerance. organic-chemistry.org These milder variants offer a potential pathway to synthesize functionalized indole-2-carboxylates that would not survive the traditional high-temperature conditions.

Modern and Efficient Synthetic Strategies

Recent advancements in organic synthesis have led to the development of highly efficient and versatile methods for constructing the indole nucleus, often with improved yields, milder conditions, and greater functional group compatibility compared to classic approaches.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. researchgate.netrsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification processes. researchgate.net

Several MCRs have been designed for the synthesis of complex and highly functionalized indoles. nih.govnih.gov An innovative two-step reaction sequence has been developed for the de novo assembly of the indole core from simple and readily available starting materials: anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rug.nl This method proceeds under mild, benign conditions using ethanol (B145695) as a solvent without the need for a metal catalyst. rug.nl While many MCRs target the C3 position of the indole, specific strategies can be tailored to yield indole-2-carboxylates by carefully selecting the starting components that will ultimately form the pyrrole ring portion of the indole nucleus.

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, including indoles. mdpi.comresearchgate.net Palladium catalysts are particularly prominent and have been used extensively for C-C and C-N bond formation. researchgate.net

A powerful modern strategy for synthesizing indole-2-carboxylate derivatives is the palladium-catalyzed intramolecular aerobic amination of aryl C-H bonds. nih.govnih.gov This reaction starts with readily prepared 2-acetamido-3-aryl-acrylates and uses a catalytic amount of a Pd(II) source with molecular oxygen as the terminal oxidant. nih.gov The reaction proceeds under mild conditions and demonstrates broad substrate scope, tolerating both electron-rich and electron-poor aromatic rings. nih.govnih.gov For the synthesis of this compound, the precursor would be ethyl 2-acetamido-3-(4-sec-butylphenyl)acrylate . This method provides a direct and efficient route to 1-acetyl-indole-2-carboxylates, which can be easily deacetylated to afford the final product. nih.gov

Other palladium-catalyzed methods include the Sonogashira coupling of 2-haloanilines with alkynes, followed by a cyclization step to form the indole ring. mdpi.com While less common, hydromagnesiation using a magnesium catalyst has also been explored as part of a reductive cyclization strategy toward N-heterocycles. researchgate.net

| Reaction Type | Key Precursor Example | Catalyst System (Example) | Key Transformation |

| Pd-catalyzed C-H Amination | 2-Acetamido-3-aryl-acrylate | Pd(OAc)2 / O2 | Intramolecular oxidative C-H amination nih.gov |

| Sonogashira Coupling/Cyclization | 2-Haloaniline + Alkyne | Pd catalyst | C-C coupling followed by C-N bond formation mdpi.com |

| Smith-Madelung Synthesis | 2-Alkyl-N-trimethylsilyl aniline (B41778) | Organolithium reagent | Intramolecular cyclization wikipedia.org |

Electrophilic Cyclization and Cascade Reactions

The construction of the indole nucleus is often achieved through cyclization reactions. Electrophilic cyclization is a cornerstone of indole synthesis, where an electron-rich aromatic ring attacks an electrophilic center to form the pyrrole ring. Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that combine multiple transformations in a single synthetic operation without isolating intermediates. wikipedia.orgsynthesiswithcatalysts.com This approach rapidly builds molecular complexity from simple starting materials, aligning with the principles of green and efficient chemistry. wikipedia.org

Cascade reactions involving nitrones and allenes, for example, can facilitate the rapid synthesis of various indole derivatives. cardiff.ac.uknih.gov The chemoselectivity of these complex transformations can be influenced by substrate functionalization, reaction conditions, and catalyst control. cardiff.ac.uk Another powerful cascade methodology involves a palladium-catalyzed cross-coupling of o-nitrobenzyl cyanides with boronic acids, which has been developed for the efficient synthesis of 2-substituted indoles. nih.gov

A hypothetical cascade synthesis for this compound could involve a palladium-catalyzed reaction between a 2-halo-4-sec-butylaniline derivative and an appropriate alkyne or enamine precursor, leading directly to the substituted indole core in a single pot. Such strategies are prized for their atom economy and reduction of waste from multiple work-up and purification steps. synthesiswithcatalysts.com

| Reaction Type | Key Features | Potential Application |

| Nitrone/Allene Cascade | Rapid synthesis of diverse indoles. | Formation of complex indole scaffolds. |

| Pd-catalyzed Cross-Coupling | Utilizes boronic acids and nitrobenzyl cyanides. | Direct synthesis of 2-substituted indoles. |

| General Cascade Approach | Builds molecular complexity efficiently. | One-pot synthesis of this compound. |

Specific Approaches for Introducing 5-sec-butyl and Other C5 Substitutions

The introduction of alkyl groups at the C5 position of the indole ring is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a benzene (B151609) ring already bearing the desired substituent or by functionalizing the C5 position of a pre-formed indole nucleus.

Strategies for Alkyl Substitution at C5 of the Indole Ring

Several classic and modern synthetic methods can be employed to achieve C5 alkylation.

Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis. acs.orgmasterorganicchemistry.comacs.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize the target compound, one would start with 4-sec-butylphenylhydrazine and react it with ethyl pyruvate to form the corresponding hydrazone. Subsequent treatment with an acid catalyst like polyphosphoric acid or zinc chloride would induce cyclization and aromatization to yield this compound. masterorganicchemistry.comenamine.net A modification developed by Buchwald allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary intermediate for the Fischer synthesis. masterorganicchemistry.com

Larock Indole Synthesis : This powerful palladium-catalyzed heteroannulation reaction constructs the indole ring from an o-iodoaniline and a disubstituted alkyne. google.comchiralpedia.com For the target molecule, 2-iodo-4-sec-butylaniline would be reacted with an alkyne such as ethyl propiolate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. google.comresearchgate.net This method offers excellent regioselectivity and functional group tolerance.

Direct C-H Alkylation : Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, providing a more atom-economical approach. Various transition-metal catalysts can regioselectively alkylate the C5 position of the indole ring.

Copper-Catalysis : Regioselective C5–H alkylation of indoles bearing carbonyl functionalities at other positions has been achieved using copper-carbene species. This suggests that a C5-alkylation of Ethyl 1H-indole-2-carboxylate is a feasible strategy.

Manganese-Catalysis : Manganese complexes have been reported for the C-H alkylation of indoles with alcohols, where product selectivity can be controlled by the choice of catalyst.

| Method | Starting Materials | Catalyst/Reagent | Key Advantage |

| Fischer Synthesis | 4-sec-butylphenylhydrazine, Ethyl pyruvate | Brønsted or Lewis Acid | Well-established, reliable. acs.orgmasterorganicchemistry.com |

| Larock Synthesis | 2-iodo-4-sec-butylaniline, Ethyl propiolate | Pd(OAc)₂, Base, LiCl | High functional group tolerance. google.comresearchgate.net |

| Direct C-H Alkylation | Ethyl 1H-indole-2-carboxylate, Alkylating agent | Cu, Mn, or other transition metals | High atom economy. |

Stereoselective Synthesis of the sec-butyl Moiety

The sec-butyl group, correctly named butan-2-yl, possesses a chiral center at the carbon atom attached to the indole ring. wikipedia.org Therefore, this compound can exist as a pair of enantiomers, (R) and (S). For applications in pharmacology and materials science, it is often necessary to synthesize a single enantiomer. This requires a stereoselective approach, which typically involves the use of chiral starting materials or chiral catalysts. nih.gov

The synthesis of enantiomerically pure compounds can be achieved through several routes, including the modification of compounds from the "chiral pool," resolution of racemic mixtures, or asymmetric synthesis. A common strategy is to prepare an enantiomerically enriched precursor, such as chiral 2-butanol. wikipedia.org (R)-(-)-butan-2-ol and (S)-(+)-butan-2-ol are commercially available or can be synthesized through various asymmetric methods, including the catalytic asymmetric hydrogenation of 2-butanone (B6335102) using chiral ruthenium or rhodium catalysts. wikipedia.orgsynthesiswithcatalysts.com

Once the chiral alcohol is obtained, it can be converted into a suitable electrophile, such as a sec-butyl halide (e.g., 2-bromobutane) or triflate, with retention or inversion of configuration depending on the reaction conditions. chiralpedia.com This chiral building block can then be incorporated into the final molecule using methods like Friedel-Crafts alkylation on a suitable aniline precursor before indole ring formation.

Post-Cyclization Functionalization at the C5 Position

An alternative strategy to building the ring with the substituent already in place is to introduce the sec-butyl group after the formation of the indole-2-carboxylate core. This approach is known as post-cyclization or late-stage functionalization. Accessing the benzene core of the indole (positions C4 to C7) is generally more challenging than functionalizing the more reactive C2 or C3 positions.

One effective method for regioselective C5 functionalization involves a two-step process. First, an electrophilic iodination reaction is performed on Ethyl 1H-indole-2-carboxylate. A direct and highly regioselective C5-H iodination of indoles has been developed using simple reagents under mild, metal-free conditions. The resulting Ethyl 5-iodo-1H-indole-2-carboxylate is a versatile intermediate. This aryl iodide can then undergo a variety of transition-metal-catalyzed cross-coupling reactions, such as a Suzuki or Negishi coupling, with a sec-butyl organometallic reagent (e.g., sec-butylboronic acid or di-sec-butylzinc) to introduce the desired alkyl group at the C5 position. This late-stage functionalization allows for the diversification of indole scaffolds from a common intermediate.

Structure Activity Relationship Sar Studies of Indole 2 Carboxylate Derivatives

Systematic Modification of the Indole (B1671886) Core for Biological Potency

The C5 position of the indole ring is a common site for modification, and the nature of the substituent at this position can significantly influence the biological activity of indole-2-carboxylate (B1230498) derivatives. The electronic properties and size of the C5-substituent play a critical role in the interaction with various biological targets.

Research into allosteric modulators for the cannabinoid type 1 (CB1) receptor has shown that an electron-withdrawing group at the C5 position is a key structural requirement. acs.org Specifically, the presence of a chloro or fluoro group at the C5 position was found to enhance the potency of 1H-indole-2-carboxamide derivatives as CB1 receptor allosteric modulators. nih.gov

In the context of HIV-1 integrase strand transfer inhibitors (INSTIs), modifications at the C5 position have yielded mixed results. The introduction of a halogenated benzene (B151609) or a pyrazine (B50134) ring at C5 via an amide linkage resulted in compounds with better inhibitory effects than the unsubstituted parent compound. nih.govrsc.org However, these C5-modified derivatives did not show improvement compared to analogs modified at other positions, such as C3. nih.gov Another study explored a 5-nitroindole-2-carboxylate as a starting material, highlighting the use of strong electron-withdrawing groups at this position. nih.govrsc.org The rigid and planar nature of a C5-benzamide group was found to hinder insertion into the target's binding pocket, leading to a decrease in binding interaction and ligand efficiency. nih.gov

| C5-Substituent | Biological Target | Observed Effect on Potency | Reference |

|---|---|---|---|

| Chloro, Fluoro | CB1 Receptor | Enhanced potency | acs.orgnih.gov |

| Halogenated benzene (amide linked) | HIV-1 Integrase | Increased potency over parent, but less than other modifications | nih.gov |

| Nitro | HIV-1 Integrase | Used as a key intermediate for further synthesis | nih.gov |

| Chloro | Antiproliferative (Cancer Cells) | Variable effects depending on overall molecular structure | nih.gov |

The functional group at the C2 position of the indole core is a critical determinant of biological activity. While compounds like Ethyl 5-sec-butyl-1H-indole-2-carboxylate feature an ethyl ester, SAR studies reveal that this group's hydrolysis to the corresponding carboxylic acid can be essential for certain biological actions, whereas for others, the ester form is preferred.

For inhibitors of HIV-1 integrase, the presence of a free carboxyl group at the C2 position is often crucial. nih.gov This acidic moiety is believed to participate in a metal-chelating interaction with two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. nih.govnih.gov Consequently, esterification of the C2-carboxyl group, for instance as an isopropyl ester, can impair this vital chelation, leading to a loss of inhibitory activity. nih.gov Hydrolysis of the ester back to the carboxylic acid was shown to restore the compound's inhibitory effect. nih.gov

| Functional Group at C2 | Biological Target | Role in Activity | Reference |

|---|---|---|---|

| Carboxylic Acid | HIV-1 Integrase | Essential for chelating Mg²⁺ ions in the active site. | nih.govnih.gov |

| Ester (Ethyl, Isopropyl, etc.) | HIV-1 Integrase | Generally inactive or significantly less potent due to impaired metal chelation. | nih.gov |

| Carboxylic Acid | Plasminogen Activator Inhibitor-1 (PAI-1) | The acidic form is the basis for potent inhibitors. | nih.gov |

| Ester (Ethyl) | Synthetic Precursor | Common and stable intermediate for creating diverse derivatives (e.g., carboxamides). | nih.govnih.gov |

The nitrogen atom at the N1 position of the indole ring is another key site for structural modification. The presence or absence of a substituent and the nature of that substituent can significantly affect the molecule's properties and biological activity. The "1H" in "this compound" indicates that this position is unsubstituted, bearing a hydrogen atom.

In some synthetic routes, the N1 position is temporarily occupied by a protecting group, such as an acetyl or a tert-butyloxycarbonyl (Boc) group, to direct reactions to other parts of the indole ring. researchgate.netclockss.org For instance, N-acylindole-2-carboxylates are valuable precursors for creating indoline (B122111) derivatives. clockss.org The choice of solvent can also influence whether alkylation occurs at the N1 or C6 position. nih.gov

The introduction of bulkier groups at the N1 position can modulate the molecule's interaction with its target. The development of N-quinoxaline-indoles, for example, involves a base-catalyzed addition of the indole N1-H to an α-iminoketone. nih.gov

While this compound is unsubstituted at the C3 and C6 positions, these sites are critical for modulating the activity of the broader class of indole-2-carboxylate derivatives.

C3 Position: The C3 position is highly reactive and substitutions here have a profound impact on biological potency.

For CB1 Receptor Modulators: The length of an alkyl chain at C3 is critical. An n-propyl group is preferred for allosteric modulation, while an n-hexyl group is better for enhancing the modulator's binding affinity. acs.org

For HIV-1 Integrase Inhibitors: Introducing a long branch at the C3 position can improve interactions with a hydrophobic pocket in the enzyme's active site, thereby increasing inhibitory activity. nih.govmdpi.com

For Antiproliferative Agents: The nature of the C3 substituent is crucial. Studies on antiproliferative indole-2-carboxamides showed that activity varied significantly with the C3 group, with the order of potency being H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. mdpi.com Small alkyl groups at C3 have also been shown to enhance potency against the CB1 receptor. nih.gov

For NMDA Receptor Antagonists: A series of indole-2-carboxylates with specific side chains at the C3 position were found to be potent antagonists at the strychnine-insensitive glycine (B1666218) binding site. nih.gov

C6 Position: The C6 position on the benzene portion of the indole ring is another important site for modification.

For CB1 Receptor Modulators: The position of substituents is crucial. Moving a chloro group from the C5 to the C6 position was found to drastically reduce the binding affinity of an indole-2-carboxamide modulator. acs.org

For HIV-1 Integrase Inhibitors: In contrast, introducing a halogenated benzene ring at the C6 position was a successful strategy. This modification allowed for a beneficial π–π stacking interaction with viral DNA, significantly improving the compound's inhibitory effect. nih.govrsc.org

For NMDA Receptor Antagonists: The effect of substituents at the C4, C5, and C6 positions on NMDA-glycine site affinity has been systematically studied, showing that modifications on the benzene ring are key to modulating activity. thegoodscentscompany.com

| Position | Substituent Type | Biological Target | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| C3 | Alkyl (n-propyl) | CB1 Receptor | Preferred for allosteric modulation | acs.org |

| C3 | Alkyl (n-hexyl) | CB1 Receptor | Preferred for enhancing binding affinity | acs.org |

| C3 | Long branched chains | HIV-1 Integrase | Improved interaction with hydrophobic pocket | nih.govmdpi.com |

| C6 | Chloro | CB1 Receptor | Reduced binding affinity compared to C5-chloro | acs.org |

| C6 | Halogenated benzene | HIV-1 Integrase | Increased potency via π–π stacking with viral DNA | nih.gov |

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional shape (conformation) and stereochemistry of indole-2-carboxylate derivatives are fundamental to their interaction with biological targets. The spatial arrangement of substituents can dictate how a molecule fits into a binding site and engages in key interactions.

When the indole core is reduced to an indoline, chiral centers are created, and the resulting stereochemistry becomes critical. The catalytic hydrogenation of N-acyl-3-substituted indole-2-carboxylates can lead to either cis- or trans-indoline diastereomers. clockss.org The specific stereoisomer formed can have vastly different biological activities, as the fixed spatial orientation of the substituents will determine the efficacy of binding to a chiral target like an enzyme or receptor active site.

In the development of antiproliferative agents, the substitution pattern at the C3 position of a 5-haloindole moiety was found to have a significant impact on the van der Waals interaction surface with the target protein. mdpi.com Unsubstituted (R1=H) and planar group substituted compounds showed the best fit within the protein's interaction surface, highlighting how the conformation and steric bulk of the C3 group influences binding. mdpi.com

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthesis of Indole-2-carboxylates

The synthesis of the indole-2-carboxylate (B1230498) scaffold is most prominently achieved through the Fischer indole (B1671886) synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com For the synthesis of ethyl indole-2-carboxylate derivatives, ethyl pyruvate (B1213749) is a common ketone starting material. nih.gov

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:

Hydrazone Formation : An arylhydrazine reacts with a ketone (e.g., ethyl pyruvate) to form a phenylhydrazone. alfa-chemistry.com

Tautomerization : The hydrazone isomerizes to its enamine tautomer. wikipedia.org

chemicalbook.comchemicalbook.com-Sigmatropic Rearrangement : Following protonation, the enamine undergoes an irreversible chemicalbook.comchemicalbook.com-sigmatropic rearrangement, which breaks the N-N bond and forms a C-C bond. byjus.comwikipedia.org

Aromatization & Cyclization : The resulting di-imine intermediate rearomatizes. The nucleophilic amine then attacks the imine carbon intramolecularly to form a five-membered ring (an aminoindoline). byjus.com

Ammonia (B1221849) Elimination : Under acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring. alfa-chemistry.comwikipedia.org

The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The choice of catalyst and reaction conditions can influence the yield and selectivity, especially when using unsymmetrical ketones. byjus.comthermofisher.com

Another significant method for indole synthesis is the Hegedus indole synthesis, which involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines. wikipedia.orgresearchgate.net This reaction proceeds through the coordination of the palladium catalyst to the amine and the alkene, followed by intramolecular amination onto the olefin. youtube.com

Molecular Docking and Ligand-Protein Interaction Studies

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a ligand, such as an indole-2-carboxylate derivative, within the active site of a target protein. These studies are crucial for understanding potential biological activity. nih.gov The interactions are primarily governed by the principles of chelation, hydrophobic contacts, and π-π stacking.

The carboxylate group of indole-2-carboxylates is a key functional group for chelation. It can act as a mono- or bidentate ligand, coordinating with metal ions present in the active sites of metalloenzymes. researchgate.netresearchgate.net The nitrogen atom of the indole ring can also participate in coordination, allowing some indole derivatives to act as chelating ligands. nih.govmdpi.com This chelation can be a critical aspect of the mechanism of action for enzyme inhibition, where the indole derivative displaces or coordinates to a catalytic metal ion, thereby inactivating the enzyme.

The bicyclic indole core is inherently aromatic and largely nonpolar, making it well-suited for engaging in hydrophobic and aromatic interactions within a protein's binding pocket.

Hydrophobic Interactions : The indole nucleus, and substituents like the 5-sec-butyl group, can form favorable van der Waals contacts with nonpolar amino acid residues such as alanine, valine, leucine, and isoleucine. nih.gov

π-π Stacking : The electron-rich aromatic system of the indole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.com These interactions contribute significantly to the binding affinity and orientation of the ligand.

Hydrogen Bonding : The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These interactions with polar residues in the active site, such as serine or arginine, are often critical for potent binding. nih.govnih.gov

Cation-π Interactions : The indole ring can also establish cation-π interactions with positively charged residues like arginine and lysine. nih.gov

Docking studies on various indole derivatives have revealed that the carboxylate group frequently forms strong electrostatic interactions, such as salt bridges with protonated arginine residues, while the indole nucleus anchors the molecule in hydrophobic pockets. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of indole-2-carboxylates. These studies provide insights into the molecule's geometry, stability, and reactivity. ijrar.orgaip.org

DFT calculations with basis sets like B3LYP/6-311++G(d,p) can be used to optimize the molecular geometry and predict vibrational frequencies. ijrar.orgmdpi.com Analysis of the optimized structure of ethyl indole-2-carboxylate shows that the C2 atom is sp2 hybridized. The electron-withdrawing nature of the carboxylic group can lengthen the adjacent C2-C10 bond. ijrar.org

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and its propensity for electronic transitions. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is valuable for predicting how the molecule will interact with other species. nih.govresearchgate.net

These computational methods provide a theoretical framework that complements experimental findings, helping to explain the observed reactivity and spectroscopic properties.

Interactive Table: Calculated Molecular Properties of Ethyl Indole-2-carboxylate

| Property | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO Energy | -6.15 eV | DFT/B3LYP/6-31+G(d,p) | researchgate.net |

| LUMO Energy | -0.98 eV | DFT/B3LYP/6-31+G(d,p) | researchgate.net |

| Energy Gap (HOMO-LUMO) | 5.17 eV | DFT/B3LYP/6-31+G(d,p) | researchgate.net |

| Dipole Moment (Ground State) | 2.45 D | DFT/B3LYP/6-31+G(d,p) | researchgate.net |

Advanced Spectroscopic Characterization (NMR, MS, X-ray Crystallography) in Mechanistic Context

Spectroscopic and crystallographic techniques provide definitive structural information and are essential for characterizing intermediates and final products in synthetic pathways.

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. For ethyl 1H-indole-2-carboxylate, the ¹H NMR spectrum typically shows a characteristic signal for the N-H proton (around 11-12 ppm), aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, and signals for the ethyl ester group (a quartet and a triplet). chemicalbook.commdpi.comrsc.org These spectra confirm the successful formation of the indole scaffold and the presence of the ester functionality.

Interactive Table: Representative ¹H NMR Data for Ethyl 1H-indole-2-carboxylate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH | ~11.9 | singlet | mdpi.com |

| H-3 | ~7.18 | singlet | mdpi.com |

| H-4, H-5, H-6, H-7 | ~7.0-7.7 | multiplet | mdpi.com |

| -OCH₂CH₃ | ~4.3 | quartet | rsc.org |

| -OCH₂CH₃ | ~1.3 | triplet | rsc.org |

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For ethyl indole-2-carboxylate (molecular weight 189.21 g/mol ), the molecular ion peak [M]⁺ is observed at m/z 189. chemicalbook.comnih.gov A common major fragment peak is observed at m/z 143, corresponding to the loss of the ethoxy group (-OC₂H₅). nih.govnist.gov

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal structure of ethyl 1H-indole-2-carboxylate reveals that the molecule is nearly planar. nih.govresearchgate.net In the crystal lattice, molecules often form hydrogen-bonded dimers through interactions between the indole N-H group of one molecule and the keto oxygen of another, creating centrosymmetric ring motifs. nih.govresearchgate.net Analysis of related structures, such as ethyl 5-chloro-1H-indole-2-carboxylate, provides further insight into the planarity of the indole ring system and the influence of substituents on crystal packing. nih.govresearchgate.net

Interactive Table: Crystal Data for Ethyl 1H-indole-2-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₁NO₂ | researchgate.net |

| Molecular Weight | 189.21 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Interaction | Forms hydrogen-bonded dimers (N-H···O) | nih.govresearchgate.net |

These analytical techniques, when used in concert, provide a comprehensive understanding of the structure and properties of ethyl 5-sec-butyl-1H-indole-2-carboxylate and its analogs, from their synthesis to their potential molecular interactions.

Derivatization and Functionalization Strategies for Ethyl 5 Sec Butyl 1h Indole 2 Carboxylate Scaffold

Modifications of the Ester Moiety (e.g., hydrolysis to carboxylic acid, transesterification)

The ethyl ester group at the C2 position is a primary site for initial modifications, providing a gateway to a variety of other functional groups. The most common transformations are hydrolysis and transesterification.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, 5-sec-butyl-1H-indole-2-carboxylic acid, is a fundamental step for further derivatization, such as amide bond formation. orgsyn.org This transformation is typically achieved under basic conditions. orgsyn.org Alkaline hydrolysis using reagents like potassium hydroxide (B78521) (KOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., ethanol (B145695), methanol (B129727), or THF) effectively yields the carboxylate salt, which is subsequently acidified to produce the free carboxylic acid. orgsyn.orgclockss.org High-temperature aqueous media can also be employed to drive this reaction to completion efficiently. researchgate.net

Transesterification: The ethyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction allows for the modification of the ester's steric and electronic properties. For instance, reaction with sodium methoxide (B1231860) (NaOMe) in methanol can convert the ethyl ester into the corresponding methyl ester. mdpi.com This process is often catalyzed by acids (e.g., H₂SO₄) or bases (e.g., NaOMe, Sc(OTf)₃) and is driven by the use of the desired alcohol as the solvent. mdpi.comorganic-chemistry.org

| Reaction | Typical Reagents | Product | Notes |

|---|---|---|---|

| Hydrolysis | KOH or LiOH in aq. Ethanol/Methanol | 5-sec-butyl-1H-indole-2-carboxylic acid | A key intermediate for amide couplings. orgsyn.org |

| Transesterification | NaOMe in Methanol | Methyl 5-sec-butyl-1H-indole-2-carboxylate | Can occur as a competing reaction during N-alkylation under certain basic conditions. mdpi.com |

| Transesterification | R'OH, Acid or Base Catalyst | Alkyl (R') 5-sec-butyl-1H-indole-2-carboxylate | Allows for the introduction of various other ester groups. organic-chemistry.org |

Reactions at the Indole (B1671886) Nitrogen (N1)

The indole nitrogen (N1) possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic and susceptible to reaction with various electrophiles. This site is crucial for introducing substituents that can modulate the molecule's steric and electronic profile.

N-Alkylation: The introduction of alkyl groups at the N1 position is a common strategy. This reaction is typically performed by treating the indole with a strong base to generate the indole anion, followed by the addition of an alkylating agent (e.g., alkyl halides). mdpi.com For instance, using aqueous potassium hydroxide in acetone (B3395972) has proven effective for the N-alkylation of ethyl indole-2-carboxylate (B1230498) with agents like allyl bromide and benzyl (B1604629) bromide. mdpi.com Care must be taken to select conditions that favor N-alkylation over competing ester hydrolysis. mdpi.com

N-Acylation: Acyl groups can be installed on the indole nitrogen to form N-acylindoles, which can serve as protecting groups or as functional handles for further chemistry. clockss.org Reagents such as acyl chlorides or anhydrides (e.g., acetic anhydride) are commonly used, often in the presence of a base. clockss.org N-acylation can also be achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to install the tert-butyloxycarbonyl (Boc) protecting group. nih.gov

| Reaction | Typical Reagents | Product Type | Example Electrophile |

|---|---|---|---|

| N-Alkylation | Base (e.g., KOH), Alkyl Halide (R-X) | Ethyl 1-alkyl-5-sec-butyl-1H-indole-2-carboxylate | Benzyl bromide, Allyl bromide mdpi.com |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | Ethyl 1-acyl-5-sec-butyl-1H-indole-2-carboxylate | Acetic Anhydride clockss.org |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP | 1-Boc-ethyl 5-sec-butyl-1H-indole-2-carboxylate | Boc₂O nih.gov |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Indole

The indole ring system is electron-rich and readily undergoes electrophilic aromatic substitution (EAS). youtube.commasterorganicchemistry.com The regioselectivity of the substitution is directed by the existing substituents. The C2-ester is an electron-withdrawing group, while the N1-H and the C5-sec-butyl group are electron-donating. The C3 position is the most nucleophilic site on the indole ring and is typically the primary site of electrophilic attack. orgsyn.org However, substitution can also occur on the benzene portion of the scaffold at the C4, C6, and C7 positions.

Halogenation: Halogens such as bromine, chlorine, and iodine can be introduced onto the indole ring. For instance, iodination of ethyl 1H-indole-2-carboxylate can be achieved to introduce an iodine atom at the C5 position. researchgate.net

Nitration: Nitration introduces a nitro group (-NO₂) onto the ring, which can be a versatile handle for further transformations (e.g., reduction to an amine). Nitrating agents like nitric acid in trifluoroacetic anhydride are effective for the nitration of various five-membered heterocycles. researchgate.net For the title compound, nitration would likely occur at the C3, C4, or C6 positions, depending on the reaction conditions.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). clockss.org While the C3 position is often most reactive, acylation can also occur at positions on the benzene ring, such as C5. clockss.org

| Reaction | Typical Reagents | Potential Product Positions | Notes |

|---|---|---|---|

| Halogenation (e.g., Iodination) | I₂, HIO₃ | C3, C4, C6, C7 | Provides a handle for cross-coupling reactions. researchgate.net |

| Nitration | HNO₃, H₂SO₄ or (CF₃CO)₂O | C3, C4, C6 | The nitro group can be reduced to an amine. researchgate.netnih.gov |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3, C4, C6 | Introduces a ketone functionality. clockss.org |

Functional Group Interconversions on the sec-butyl Side Chain

The sec-butyl group at the C5 position offers another site for diversification, primarily at the benzylic carbon atom (the carbon attached to the indole ring). While less commonly exploited than other positions, this side chain can undergo reactions typical of alkylarenes.

Benzylic Oxidation: The benzylic C-H bond is susceptible to oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can potentially oxidize the benzylic position to a ketone (5-(2-oxobutan)-) or, under more forcing conditions, cleave the side chain to a carboxylic acid. Milder conditions might yield an alcohol.

Benzylic Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light), can selectively introduce a bromine atom at the benzylic position. This benzylic halide is a valuable intermediate for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of a wide range of functional groups.

Coupling Reactions for Scaffold Diversification (e.g., amide couplings, Suzuki-Miyaura)

Coupling reactions are powerful tools for significantly increasing the molecular complexity and diversity of the indole scaffold. These reactions typically build new carbon-carbon or carbon-heteroatom bonds.

Amide Couplings: Following hydrolysis of the ethyl ester to 5-sec-butyl-1H-indole-2-carboxylic acid (as described in section 5.1), the resulting carboxylic acid is a prime substrate for amide bond formation. nih.gov A vast array of primary and secondary amines can be coupled using standard peptide coupling reagents. luxembourg-bio.com These reagents activate the carboxylic acid, facilitating its reaction with the amine. nih.gov This approach is one of the most widely used methods in drug discovery for creating large libraries of analogues. nih.gov

| Reagent Acronym | Full Name | Notes |

|---|---|---|

| EDC (or EDCI) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Often used with an additive like HOBt. nih.govnih.gov |

| DCC | N,N'-Dicyclohexylcarbodiimide | Forms a urea (B33335) byproduct that is often insoluble. luxembourg-bio.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for hindered substrates. nih.gov |

| T3P | n-Propanephosphonic acid anhydride | A versatile reagent with a good safety profile. sci-hub.se |

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester. nih.gov To apply this to the this compound scaffold, a halogen (e.g., Br or I) must first be installed on the indole ring via electrophilic aromatic substitution (as described in section 5.3). The resulting halo-indole can then be coupled with a wide variety of aryl or heteroaryl boronic acids to introduce new aromatic substituents, significantly diversifying the scaffold's structure. nih.gov

Future Directions and Research Gaps in Indole 2 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indoles, including indole-2-carboxylates, is a cornerstone of heterocyclic chemistry. However, traditional methods often rely on harsh reaction conditions, toxic reagents, and multi-step procedures, limiting their environmental sustainability and efficiency. The future of synthesizing compounds like Ethyl 5-sec-butyl-1H-indole-2-carboxylate lies in the development of novel and greener synthetic strategies.

Recent advancements in organic synthesis have paved the way for more sustainable approaches. These include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. combichemistry.com The application of MAOS to classic indole (B1671886) syntheses, such as the Fischer, Bischler, and Nenitzescu reactions, could significantly improve the efficiency and environmental footprint of producing substituted indole-2-carboxylates.

Ionic Liquids (ILs) as Green Solvents: Ionic liquids are salts with low melting points that can serve as environmentally benign alternatives to volatile organic compounds (VOCs). Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive media for indole synthesis.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. Mechanochemical methods, where mechanical energy is used to initiate reactions, are a promising solvent-free approach for indole synthesis.

Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area-to-volume ratio, enhanced catalytic activity, and the potential for recyclability. The development of novel nanocatalysts for indole ring formation and functionalization could lead to more efficient and selective syntheses.

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single synthetic operation to form a complex product. These reactions are highly atom-economical and can be used to rapidly generate libraries of diverse indole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods, including Suzuki, Heck, and Sonogashira couplings, allow for the precise introduction of various substituents onto the indole nucleus, enabling the synthesis of highly functionalized indole-2-carboxylates.

The application of these sustainable methodologies to the synthesis of this compound could not only streamline its production but also open avenues for the creation of a diverse library of analogues with varied substitution patterns for further biological evaluation.

| Synthetic Strategy | Key Advantages |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, cleaner reactions. |

| Ionic Liquids | Green solvent alternative, tunable properties. |

| Solvent-Free Reactions | Reduced waste, simplified purification. |

| Nanocatalysis | High efficiency, recyclability. |

| Multicomponent Reactions | High atom economy, rapid library generation. |

| Palladium-Catalyzed Coupling | Precise functionalization, high versatility. |

Exploration of New Biological Targets and Pharmacological Applications

The indole-2-carboxylate (B1230498) core is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. While the specific pharmacological profile of this compound is yet to be fully elucidated, the broader class of compounds has shown promise in targeting a variety of enzymes and receptors. Future research will undoubtedly focus on exploring new biological targets and expanding the therapeutic applications of these molecules.

Potential areas of investigation for this compound and its derivatives include:

Enzyme Inhibition: Indole-2-carboxylates have been identified as inhibitors of several key enzymes implicated in human diseases. These include:

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in tryptophan metabolism and are promising targets for cancer immunotherapy. sci-hub.sersc.org

HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus, and indole-2-carboxylic acid derivatives have shown potential as inhibitors. nih.govmdpi.com

Kinases: Various kinases, such as EGFR, BRAFV600E, and VEGFR-2, are crucial in cancer cell signaling pathways, and indole-2-carboxamides have been investigated as potential multi-target inhibitors. nih.gov

Receptor Modulation: The indole nucleus can interact with a variety of receptors in the central nervous system and other tissues. For instance, indole-2-carboxylic acid has been shown to be a competitive antagonist at the glycine (B1666218) site of the NMDA receptor. thermofisher.com

Antimicrobial and Antiviral Activity: The indole scaffold is present in many natural and synthetic compounds with antimicrobial and antiviral properties. nih.gov Further exploration of indole-2-carboxylates for activity against a broad spectrum of pathogens is a promising research avenue.

Anti-inflammatory and Analgesic Effects: Indole derivatives, such as indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory and analgesic potential of novel indole-2-carboxylates warrants further investigation.

The presence of the sec-butyl group at the 5-position of this compound may confer specific lipophilicity and steric properties that could influence its binding to biological targets. Systematic structure-activity relationship (SAR) studies will be crucial to understand how this substituent impacts its pharmacological profile.

Advanced Computational Modeling for De Novo Design

The integration of computational chemistry and molecular modeling has revolutionized the drug discovery process. For a molecule like this compound, where empirical data may be limited, in silico methods offer a powerful approach to predict its properties and guide the design of new, more potent derivatives.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for indole-2-carboxylates, researchers can predict the activity of novel derivatives and identify key structural features that contribute to their potency.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. acs.org Molecular docking studies can be used to visualize the binding mode of this compound and its analogues within the active site of a target enzyme or receptor, providing insights for the design of compounds with improved binding affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. These models can be used to screen virtual libraries of compounds to identify new potential hits with the desired pharmacological profile.

De Novo Design: This approach involves the computational generation of novel molecular structures that are predicted to bind to a specific biological target. By combining fragment-based methods with sophisticated algorithms, de novo design can be used to create entirely new indole-2-carboxylate derivatives with optimized properties.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This can help to assess the stability of the ligand-protein complex and identify key interactions that contribute to binding.

The application of these computational tools will be instrumental in accelerating the discovery and optimization of new drug candidates based on the this compound scaffold.

| Computational Method | Application in Drug Design |

| QSAR | Predicting biological activity based on chemical structure. |

| Molecular Docking | Visualizing ligand-protein binding interactions. |

| Pharmacophore Modeling | Identifying essential structural features for activity. |

| De Novo Design | Generating novel molecular structures with desired properties. |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes. |

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the this compound scaffold, the integration of combinatorial chemistry and high-throughput screening (HTS) will be essential. This combination allows for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the hit-to-lead optimization process.

Future directions in this area include:

Solid-Phase Organic Synthesis (SPOS): SPOS is a powerful technique for the combinatorial synthesis of compound libraries. By attaching the indole-2-carboxylate core to a solid support, a wide variety of building blocks can be introduced at different positions of the molecule in a parallel fashion.

Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules from simple starting materials. Applying DOS principles to the synthesis of indole-2-carboxylate libraries can lead to the discovery of novel scaffolds with unique biological activities. nih.gov

Development of HTS Assays: The success of any HTS campaign relies on the availability of robust and reliable biological assays. Developing and validating HTS assays for relevant biological targets will be crucial for screening libraries of this compound derivatives.

Fragment-Based Screening: This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a target protein. The structural information from these fragment hits can then be used to design larger, more potent molecules.

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. This technology enables the rapid identification of potent and selective binders to a wide range of protein targets.

By embracing these high-throughput technologies, researchers can efficiently navigate the chemical landscape of indole-2-carboxylates and unlock the full therapeutic potential of compounds like this compound.

Elucidation of Undiscovered Mechanistic Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis of indole-2-carboxylates and the molecular mechanisms by which they exert their biological effects is crucial for the rational design of improved compounds. While the general pathways of many indole syntheses are known, there are still gaps in our understanding of the finer details, particularly for newer and more complex transformations.

Future research should focus on:

Mechanistic Studies of Novel Synthetic Reactions: As new synthetic methods for indole-2-carboxylates are developed, detailed mechanistic investigations will be necessary to understand the reaction pathways, identify key intermediates, and optimize reaction conditions. This can be achieved through a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling.

Understanding Biological Mechanisms of Action: For bioactive indole-2-carboxylates, it is essential to elucidate their precise mechanism of action at the molecular level. This includes identifying the primary biological target, characterizing the binding interactions, and understanding the downstream signaling pathways that are affected. Techniques such as X-ray crystallography, cryo-electron microscopy, and various biochemical and cell-based assays will be invaluable in these studies.

Identifying Off-Target Effects: A thorough understanding of the potential off-target effects of indole-2-carboxylate derivatives is critical for assessing their safety profile. In silico profiling and experimental screening against a panel of off-targets can help to identify and mitigate potential adverse effects early in the drug discovery process.

Exploring Polypharmacology: Many drugs exert their therapeutic effects by interacting with multiple biological targets. Investigating the potential for polypharmacology among indole-2-carboxylates could lead to the development of more effective therapies for complex diseases.

By filling these knowledge gaps, researchers can move beyond serendipitous discovery and towards a more rational and predictable approach to the design and development of novel indole-2-carboxylate-based therapeutics.

Q & A

Q. Methodological Answer :

- Antiviral/Cytotoxicity Assays : Use cell lines (e.g., HEK293 or HeLa) infected with target viruses (e.g., HIV) to measure IC₅₀ values via MTT or resazurin-based viability assays .

- Enzyme Inhibition Studies : Fluorescence-based assays to evaluate interactions with targets like reverse transcriptase or kinases .

- Dose-Response Curves : Validate activity across concentrations (1–100 µM) with positive controls (e.g., ritonavir for antiviral studies) .

Advanced: How can reaction conditions be optimized to enhance regioselectivity during sec-butyl introduction at C5?

Q. Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve electrophilic substitution efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states better than non-polar alternatives.

- Computational Modeling : DFT calculations predict reactive sites and transition states to guide experimental design .

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX tools address them?

Q. Methodological Answer :

- Disorder in Alkyl Chains : The sec-butyl group may exhibit rotational disorder; SHELXL refinement with PART instructions can model this .

- Twinned Crystals : SHELXD/SHELXE resolve twinning via dual-space algorithms, while SHELXPRO refines high-resolution data .

- Data Contradictions : Compare multiple datasets and validate with R-factor convergence tests (<5% discrepancy) .

Advanced: How should researchers address discrepancies in reported biological activities of structurally similar indole derivatives?

Q. Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .

- Orthogonal Assays : Confirm activity using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Batch Variability : Test multiple synthetic batches to rule out impurities affecting results .

Basic: What safety protocols are recommended for handling this compound given limited toxicological data?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions .

- Respiratory Protection : If airborne particulates are suspected, use NIOSH-certified N95 respirators .

- Waste Disposal : Collect in halogen-resistant containers for incineration to avoid environmental release .

Advanced: What mechanistic methodologies elucidate interactions between this compound and biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., viral proteases) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate computational predictions .

- Cryo-EM : For large complexes, resolve binding conformations at near-atomic resolution .

Advanced: What factors are critical when scaling up synthesis from lab to pilot scale?

Q. Methodological Answer :

- Continuous Flow Reactors : Improve yield consistency and reduce exothermic risks during alkylation .

- Purification Scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for cost efficiency .

- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progress in real time .

Advanced: How can the stability of this compound under varying storage conditions be systematically evaluated?

Q. Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-MS .

- Long-Term Stability : Store aliquots at –20°C, 4°C, and RT; analyze monthly for 12 months to establish shelf-life .

- Solid-State NMR : Monitor crystallinity changes affecting solubility and reactivity over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.